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Compound of Interest

Compound Name: Xestoaminol C

Cat. No.: B1257037 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Xestoaminol C
against its published literature values, including its stereoisomer, 3-epi-Xestoaminol C. This

document is intended to serve as a valuable resource for the verification of experimental

findings and to support further research and development efforts.

Introduction to Xestoaminol C
Xestoaminol C is a naturally occurring amino alcohol, first isolated from the Fijian sponge

Xestospongia sp.[1][2] Like other sphingoid-type compounds, it has garnered interest for its

potential biological activities. The accurate structural elucidation and confirmation of such

natural products are paramount, with NMR spectroscopy being the cornerstone of this process.

This guide focuses on comparing the reported ¹H and ¹³C NMR data of Xestoaminol C with

that of its C-3 epimer, 3-epi-xestoaminol C, which was later isolated from the New Zealand

brown alga Xiphophora chondrophylla.[2]

Comparative NMR Data Analysis
The structural difference between Xestoaminol C and 3-epi-xestoaminol C lies in the

stereochemistry at the C-3 position. This subtle change results in noticeable differences in the

chemical shifts of nearby protons and carbons, particularly H-1 and H-3. The following tables

summarize the reported NMR data for both compounds, facilitating a direct comparison.

Table 1: ¹H NMR Data Comparison of Xestoaminol C and 3-epi-Xestoaminol C
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Position Xestoaminol C (CDCl₃)¹
3-epi-Xestoaminol C
(CD₃OD)²

Description δH (ppm) δH (ppm), J (Hz)

1 1.15 1.27, d (6.7)

2 Not Reported 3.09, quin (6.8)

3 3.95 3.44

4 Not Reported 1.40, 1.56

5 Not Reported 1.39, 1.54

6-11 Not Reported Not explicitly assigned

12 Not Reported Not explicitly assigned

13 Not Reported Not explicitly assigned

14 Not Reported Not explicitly assigned

¹Data as reported by Jiménez and Crews (1990) and cited in Keyzers et al. (2014)[2]. ²Data

from Keyzers et al. (2014)[2].

Table 2: ¹³C NMR Data Comparison of 3-epi-Xestoaminol C with a Derivative of Xestoaminol
C
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Position
3-epi-Xestoaminol C
(CD₃OD)¹

N,O-Diacetyl Xestoaminol
C (CDCl₃)²

Description δC (ppm) δC (ppm)

1 16.1 Not Reported

2 53.5 Not Reported

3 73.2 Not Reported

4 Not Reported Not Reported

5 Not Reported 25.3

6-11 Not Reported 29.37, 29.44, 29.5, 29.6, 31.7

12 Not Reported 31.9

13 Not Reported Not Reported

14 14.5 14.1

CH₃CONH Not Applicable 23.4, 169.3

CH₃COO Not Applicable 21.0, 171.5

¹Data from Keyzers et al. (2014)[2]. ²Data for the N,O-diacetyl derivative as reported in Ohtani

et al. (2003)[3]. A full dataset for underivatized Xestoaminol C was not available in the

searched literature.

Experimental Protocols
The following is a generalized protocol for the acquisition of NMR data for long-chain amino

alcohols like Xestoaminol C, based on methodologies reported in the literature.[2]

1. Sample Preparation:

Accurately weigh approximately 1-5 mg of the purified compound.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) to a final

volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

2. NMR Data Acquisition:

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or

higher).

The spectrometer should be properly tuned and shimmed for the specific sample and

solvent.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (e.g., 16-64 scans).

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a

longer relaxation delay (e.g., 2-5 seconds). A significantly higher number of scans will be

required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

2D NMR (for full structural confirmation):

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their

directly attached carbons.

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond)

correlations between protons and carbons.

3. Data Processing and Referencing:
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Process the acquired FID (Free Induction Decay) data using appropriate software (e.g.,

MestReNova, TopSpin).

Apply an exponential window function to improve the signal-to-noise ratio before Fourier

transformation.

Manually phase and baseline correct all spectra.

Reference the spectra to the residual solvent peak. For CDCl₃, reference to δH 7.26 and δC

77.16 ppm. For CD₃OD, reference to δH 3.31 and δC 49.00 ppm.

Workflow for Data Confirmation
The process of confirming experimentally acquired NMR data with published literature values is

a critical step in chemical identification. The following diagram illustrates this logical workflow.
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Caption: A flowchart illustrating the systematic process of confirming experimental NMR data

against published literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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